But-3-YN-1-YL carbamate
Description
Significance of Alkyne Moieties in Synthetic Chemistry
Alkynes are hydrocarbons containing at least one carbon-carbon triple bond (C≡C). algoreducation.com This triple bond, composed of one sigma (σ) bond and two high-energy pi (π) bonds, confers significant reactivity, making alkynes fundamental building blocks in synthetic chemistry. algoreducation.comnumberanalytics.comnih.gov Their linear geometry and high reactivity are leveraged to construct complex molecules through numerous reaction pathways. numberanalytics.com
Terminal alkynes are particularly valuable scaffolds that can be transformed through various reactions, including reductions to alkenes or alkanes and oxidations to carboxylic acids. mdpi.com Their utility is highlighted in several key synthetic transformations:
Click Chemistry : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,2,3-triazole rings. numberanalytics.comrsc.org This reaction is widely used in drug discovery, material science, and bioconjugation. rsc.org
Cross-Coupling Reactions : Alkynes are key participants in metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, which are powerful methods for forming carbon-carbon bonds.
Cycloaddition Reactions : Beyond click chemistry, alkynes can participate in other cycloadditions, like the Diels-Alder reaction, to generate complex cyclic and polycyclic systems. numberanalytics.com
Carbonyl Surrogates : Alkynes can serve as synthetic equivalents of carbonyl compounds. nih.gov The transformation of an alkyne to a carbonyl group via hydration or other methods allows for synthetic strategies where the less polar alkyne acts as a masked carbonyl. nih.gov
The alkyne moiety is also a feature in numerous natural products that exhibit a range of biological activities, including anti-tumor and anti-parasitic properties. rsc.org
Table 1: Key Synthetic Reactions Involving the Alkyne Moiety
| Reaction | Description | Typical Catalyst/Reagents | Product Type |
| Azide-Alkyne Cycloaddition (Click Chemistry) | A [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. rsc.orgnih.gov | Copper(I) salts | 1,2,3-Triazole |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Palladium complex (e.g., Pd(PPh₃)₄) and a copper salt (e.g., CuI) | Disubstituted Alkyne |
| Diels-Alder Reaction | A [4+2] cycloaddition where an alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. numberanalytics.com | Typically thermal or Lewis acid-catalyzed | Substituted Ring System |
| Alkyne Metathesis | A reaction in which two alkyne molecules exchange their alkylidene groups. numberanalytics.com | High-oxidation-state metal alkylidyne catalysts (e.g., Molybdenum, Tungsten) | New Alkyne |
| Hydration | The addition of water across the triple bond to form a ketone (via an enol intermediate). | Mercury(II) salts, Gold or Platinum catalysts | Ketone |
Role of Carbamates as Versatile Functional Groups in Organic Synthesis
Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid (-NH(C=O)O-). acs.orgnih.gov Structurally, they combine features of both esters and amides, which results in good chemical and proteolytic stability. acs.org This stability and their unique electronic properties have made them indispensable in several areas of organic chemistry.
The primary roles of carbamates in synthesis include:
Amine Protecting Groups : Carbamates are the most widely used protecting groups for amines. acs.orgmasterorganicchemistry.com They render the amine nitrogen non-nucleophilic, are stable to a wide variety of reaction conditions, and can be selectively removed. masterorganicchemistry.com The tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are two of the most common carbamate-based protecting groups used extensively in peptide synthesis. masterorganicchemistry.com
Peptide Bond Surrogates : In medicinal chemistry, the carbamate (B1207046) linkage is often used as a bioisostere for the amide bond in peptides. acs.orgnih.gov This substitution can increase metabolic stability against peptidases and improve cell membrane permeability. acs.orgnih.gov
Directed Metalation Groups (DMGs) : The aryl O-carbamate group is one of the most powerful directing groups in directed ortho-metalation (DoM) chemistry. acs.org This strategy allows for the regioselective functionalization of aromatic rings at the position ortho to the carbamate group. acs.org
Synthetic Intermediates : Carbamates are valuable intermediates for the synthesis of other molecules. nih.gov For instance, they can be prepared from toxic reagents like phosgene (B1210022) or from more environmentally benign sources like carbon dioxide and an amine. nih.govacs.org
Table 2: Properties and Applications of the Carbamate Functional Group
| Property/Application | Description | Common Examples |
| Amine Protection | The carbamate group reduces the nucleophilicity of the nitrogen atom, protecting it during subsequent synthetic steps. The protecting group can be removed under specific conditions (e.g., acid for Boc). masterorganicchemistry.comsmolecule.com | Boc (tert-butoxycarbonyl), Cbz (Carboxybenzyl), Fmoc (Fluorenylmethyloxycarbonyl) |
| Chemical Stability | Carbamates are generally more stable to hydrolysis than esters and are resistant to many reagents that would affect other functional groups. acs.orgresearchgate.net | N/A |
| Medicinal Chemistry | Used as a stable replacement for amide bonds in peptidomimetics to improve pharmacokinetic properties. acs.orgnih.gov | Carbamate-containing drugs |
| Directed ortho-Metalation (DoM) | The O-carbamate group directs strong bases (like organolithiums) to deprotonate the aromatic ring at the adjacent (ortho) position, allowing for regioselective substitution. acs.org | Diethyl O-aryl carbamates |
Overview of Academic Research Trajectories for But-3-YN-1-YL Carbamate Compounds
Academic research on this compound and its analogues primarily leverages the compound's bifunctional nature as a synthetic building block. The molecule itself, this compound, possesses a terminal alkyne and a primary carbamate. sigmaaldrich.com However, a significant portion of research utilizes N-substituted derivatives, such as tert-butyl but-3-yn-1-ylcarbamate, where the carbamate serves as a stable protecting group for but-3-yn-1-amine. sigmaaldrich.com
Table 3: Physicochemical Properties of this compound and a Key Derivative
| Property | This compound | tert-Butyl but-3-yn-1-ylcarbamate |
| CAS Number | 159492-70-3 sigmaaldrich.com | 149990-27-2 sigmaaldrich.com |
| Molecular Formula | C₅H₇NO₂ sigmaaldrich.com | C₉H₁₅NO₂ sigmaaldrich.com |
| Molecular Weight | 113.12 g/mol sigmaaldrich.com | 169.22 g/mol chemsrc.com |
| Physical Form | Powder sigmaaldrich.com | Colorless to Yellow Liquid or Solid sigmaaldrich.com |
| Key Functional Groups | Terminal Alkyne, Primary Carbamate | Terminal Alkyne, N-Boc Carbamate |
The research trajectories for these compounds explore the reactivity of both functional groups:
Reactions at the Alkyne Terminus: The terminal alkyne is the primary site for elaboration and construction of molecular complexity.
Cycloaddition Reactions: A major focus of research involves using the alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazole derivatives. nih.gov This "click" reaction provides a reliable method for linking the this compound scaffold to other molecules to create novel compounds, such as potential fatty acid amide hydrolase (FAAH) inhibitors. nih.gov Other cycloadditions are also explored; for instance, related alkynyl carbamates have been used in intramolecular Diels-Alder reactions to construct complex heterocyclic systems like indoles. nih.gov Similarly, ynones derived from related structures undergo [3+2] cycloadditions to form pyrazoles. enamine.net
Metal-Catalyzed Couplings: The alkyne is a suitable substrate for various palladium-catalyzed reactions. unimi.it While specific studies on this compound are part of broader synthetic sequences, the principles of Sonogashira and other cross-coupling reactions are readily applicable for creating more extended conjugated systems.
Role of the Carbamate Group: In most research applications, the carbamate, particularly the N-Boc derivative, functions as a robust protecting group for the amine. vulcanchem.com Its role is to ensure the amine does not interfere with reactions at the alkyne terminus. Following the desired transformations of the alkyne, the Boc group can be easily removed under acidic conditions to liberate the primary amine, which can then be used in subsequent functionalization steps. This synthetic strategy is common in the multi-step preparation of pharmaceutical intermediates and other complex target molecules.
The combination of a reactive "handle" (the alkyne) and a protected functional group precursor (the carbamate) makes this compound derivatives versatile and valuable tools in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-ynyl carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBKZOWDJYPNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for But 3 Yn 1 Yl Carbamate and Its Derivatives
Established Synthetic Pathways for But-3-yn-1-yl Carbamates
Synthesis from Chiral Amino Acid Precursors (e.g., L-Serine)
The synthesis of chiral molecules such as derivatives of But-3-yn-1-yl carbamate (B1207046) can advantageously begin from readily available chiral building blocks like the amino acid L-serine. While a direct one-step conversion is not documented, a plausible multi-step synthetic sequence can be devised based on established organic transformations. This pathway would involve the conversion of the amino and carboxylic acid functionalities of L-serine into the alkyne and carbamate groups of the target molecule.
A hypothetical route could commence with the protection of the amino and hydroxyl groups of L-serine, followed by the reduction of the carboxylic acid to a primary alcohol. Subsequent manipulation of the functional groups would be necessary to introduce the alkyne moiety. This could potentially be achieved through a series of steps involving oxidation, elimination, and alkynylation reactions. The final step would involve the formation of the carbamate group on the primary alcohol.
Alkynylation and Direct Carbamate Formation Reactions
A more direct approach to the synthesis of alkynyl carbamates involves the alkynylation of a suitable precursor followed by or concurrent with carbamate formation. A notable example of a transition-metal-free synthesis of O-2-alkynylaryl N,N-diethyl carbamates demonstrates the feasibility of this strategy. This method utilizes a directed ortho-lithiation of O-aryl carbamates, followed by a direct alkynylation reaction with arylsulfonylalkynes as electrophilic reagents. While this specific example leads to an aryl-substituted carbamate, the underlying principle of direct alkynylation of a carbamate-containing substrate is applicable.
For the synthesis of But-3-yn-1-yl carbamate, a similar strategy could be envisioned starting from a suitable precursor that can be alkynylated.
Classical Carbamoylation and Rearrangement Approaches (e.g., Hofmann Rearrangement)
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. This isocyanate can be trapped with an alcohol to form a carbamate. This method is particularly useful for synthesizing carbamates from readily available amides. The reaction typically involves treating the amide with bromine and a strong base.
Recent advancements in the Hofmann rearrangement have focused on developing greener and more efficient protocols. These include the use of hypervalent iodine reagents and electrochemical methods to avoid the use of hazardous halogens. For instance, an electrochemical Hofmann rearrangement mediated by NaBr has been shown to be an efficient and environmentally friendly approach for accessing bioactive carbamates.
Table 1: Comparison of Reagents for Hofmann Rearrangement
| Reagent System | Key Features |
|---|---|
| Bromine and Sodium Hydroxide | Classical method, effective but uses hazardous reagents. |
| N-Bromosuccinimide (NBS) | A common and convenient alternative to bromine. |
| (Bis(trifluoroacetoxy)iodo)benzene | A hypervalent iodine reagent for milder reaction conditions. |
| Electrochemical (NaBr mediated) | A green and efficient method that avoids toxic halogens. epa.gov |
Modern and Sustainable Synthetic Strategies
Transition Metal-Free Carbamate Synthesis Methodologies
Modern synthetic chemistry places a strong emphasis on the development of transition-metal-free reactions to avoid potential metal contamination in the final products and to promote more sustainable processes. In the context of carbamate synthesis, several innovative metal-free approaches have been developed.
One such strategy involves the photoinduced generation and alkynylation of carbamoyl (B1232498) radicals. This method utilizes hypervalent iodine(III) reagents for the facile synthesis of alkynyl amides, which are closely related to carbamates. This approach is characterized by its good functional group tolerance and broad substrate scope under mild and redox-neutral conditions.
Another significant advancement is the direct synthesis of carbamates from Boc-protected amines. This methodology employs tert-butoxide lithium (t-BuOLi) as the sole base, eliminating the need for metal catalysts and hazardous substances. The reaction proceeds through an isocyanate intermediate which is then trapped by an alcohol to form the desired carbamate.
Carbon Dioxide (CO2) Fixation for Carbamate Generation as a C1-Building Block
The utilization of carbon dioxide (CO2) as a renewable and non-toxic C1 building block is a cornerstone of green chemistry. In carbamate synthesis, CO2 can be effectively "fixed" by reacting it with amines and alcohols. This approach offers an attractive alternative to traditional methods that often rely on toxic reagents like phosgene (B1210022).
The direct catalytic synthesis of N-arylcarbamates from CO2, anilines, and alcohols has been achieved using a combination of CeO2 and 2-cyanopyridine (B140075) as a catalyst. This system effectively controls the reaction equilibrium and the reactivity of the three components to provide various carbamates in high selectivities.
Furthermore, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI provides an efficient route to carbamates under mild reaction conditions. This method is notable for its short reaction times and its ability to avoid common side reactions such as N-alkylation of the amine.
A novel approach for the continuous preparation of carbamates utilizes CO2 with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive, significantly reducing the reaction time typically required for CO2-based carbamate synthesis. researchgate.net
Table 2: Examples of CO2 Fixation for Carbamate Synthesis
| Reactants | Catalyst/Additive | Key Features |
|---|---|---|
| Amines, CO2, Halides | Cesium Carbonate, TBAI | Mild conditions, short reaction times. rsc.org |
| Anilines, CO2, Alcohols | CeO2, 2-cyanopyridine | Direct catalytic synthesis, high selectivity. |
| Amines, CO2 | DBU | Continuous flow process, reduced reaction time. researchgate.net |
Continuous Flow Chemistry Applications in Scaffold Generation
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. allfordrugs.com The application of flow chemistry to the synthesis of carbamates, including the this compound scaffold, provides a platform for safer and more efficient production. nih.gov
One of the primary strategies for carbamate synthesis in continuous flow involves the reaction of an alcohol with an isocyanate. In the context of this compound, this would involve reacting But-3-yn-1-ol with an appropriate isocyanate. Flow reactors are particularly advantageous for handling isocyanates, which are often toxic and reactive, by minimizing the volume of the hazardous material at any given time.
A prominent method that can be adapted for the continuous flow synthesis of the this compound scaffold is the Curtius rearrangement. nih.govresearchgate.net This process typically involves the thermal rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped in situ by an alcohol to form the desired carbamate. nih.gov Performing this reaction in a flow system allows for precise temperature control, which is crucial for managing the potentially explosive nature of acyl azides and the high reactivity of the isocyanate intermediate. nih.govresearchgate.net A telescoped flow process can be envisioned where the corresponding carboxylic acid is converted to the acyl azide, which then undergoes the Curtius rearrangement and subsequent trapping with a suitable alcohol, all within a single, uninterrupted flow stream. nih.govbeilstein-journals.org
Furthermore, the use of carbon dioxide (CO2) as a C1 building block for carbamate synthesis is a growing area of interest due to its potential as a green and sustainable chemical feedstock. nih.gov Continuous flow methodologies have been developed for the synthesis of carbamates from CO2, amines, and alkyl halides. nih.gov This approach could be adapted for the this compound scaffold, offering an alternative to the use of phosgene derivatives or isocyanates.
The table below summarizes potential continuous flow methodologies applicable to the generation of the this compound scaffold.
| Methodology | Reactants | Key Intermediates | Advantages in Flow |
| Isocyanate Trapping | But-3-yn-1-ol, Isocyanate | - | Safe handling of toxic isocyanates, precise stoichiometry control. |
| Curtius Rearrangement | Carboxylic acid derivative | Acyl azide, Isocyanate | Enhanced safety with hazardous intermediates, rapid heating and cooling. nih.gov |
| CO2 Utilization | Amine, But-3-yn-1-yl halide, CO2 | - | Use of a sustainable C1 source, catalyst-free options available. nih.gov |
Stereoselective Synthesis of Chiral But-3-YN-1-YL Carbamates
The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. yale.edu Chiral But-3-yn-1-yl carbamates are valuable building blocks, and their enantioselective synthesis can be approached through several strategic pathways.
One common strategy involves the use of chiral auxiliaries. A chiral auxiliary can be incorporated into the carbamate structure, directing the stereochemical outcome of a subsequent reaction. For instance, an asymmetric 1,2-carbamoyl rearrangement of a lithiated chiral oxazolidine (B1195125) carbamate can be employed to generate α-hydroxy amides with high diastereoselectivity. nih.gov This methodology could potentially be adapted to precursors of this compound to install a chiral center.
Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules. The enantioselective synthesis of propargylamines, which are structurally related to the target molecule, has been achieved through copper-catalyzed additions of alkynes to enamines using chiral ligands. This suggests that a similar catalytic approach could be developed for the asymmetric synthesis of chiral But-3-yn-1-yl carbamates or their precursors.
Furthermore, multicomponent reactions (MCRs) provide an efficient means to construct complex molecules in a single step. Asymmetric MCRs have been developed for the synthesis of homopropargyl amine carboxylic esters with high diastereo- and enantioselectivities, employing a cooperative catalytic system. nih.gov Such a strategy could be tailored for the synthesis of chiral this compound derivatives.
The following table outlines various strategies for the stereoselective synthesis of chiral But-3-yn-1-yl carbamates.
| Strategy | Chiral Source | Key Transformation | Potential Outcome |
| Chiral Auxiliary | Chiral oxazolidine | Asymmetric 1,2-carbamoyl rearrangement | High diastereoselectivity nih.gov |
| Asymmetric Catalysis | Chiral ligand (e.g., with Cu) | Asymmetric alkynylation | High enantioselectivity |
| Asymmetric Multicomponent Reaction | Chiral phosphoric acid / Metal catalyst | Cooperative catalysis | High diastereo- and enantioselectivity nih.gov |
| N-Carbamate Directed Reaction | Substrate control | Neighboring group participation | High stereocontrol nih.govepfl.ch |
Reaction Mechanisms and Transformations of But 3 Yn 1 Yl Carbamate Scaffolds
Reactivity of the Carbamate (B1207046) Moiety
The carbamate group (–NHCOO–) is a robust functional group that exhibits reactivity distinct from amides or esters. It can act as a precursor for nitrogen-transfer reactions or serve as a stable protecting group for amines, which is crucial in multi-step organic synthesis.
A significant transformation involving the carbamate moiety is its participation in metal-catalyzed nitrogen transfer reactions. Specifically, carbamates can serve as nitrene precursors in the presence of a rhodium catalyst to synthesize N-protected sulfoximines from sulfoxides. nih.govimperial.ac.ukacs.org This reaction provides a convenient and mild method for accessing sulfoximine (B86345) carbamates, which are valuable motifs in medicinal chemistry. nih.gov
The process typically involves reacting a sulfoxide (B87167) with a primary carbamate in the presence of a rhodium catalyst, such as dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂), and an oxidant like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). nih.govacs.org The reaction demonstrates good functional group tolerance and has been optimized to improve yields, particularly for carbamates containing unsaturated functionalities like the propargyl group. nih.govacs.org This method allows for the direct installation of a carbamate group onto a sulfur center, forming a stable sulfoximine product. acs.org
Table 2: Rhodium-Catalyzed Carbamate Transfer to Sulfoxides
| Carbamate | Sulfoxide Substrate | Catalyst | Oxidant/Additive | Solvent/Temp | Yield | Reference |
|---|---|---|---|---|---|---|
| Prop-2-yn-1-yl carbamate | Methyl p-tolyl sulfoxide | Rh₂(esp)₂ (2.0 mol %) | PhI(OAc)₂, MgO | Toluene, 30 °C | 86% | nih.govacs.org |
| Prop-2-yn-1-yl carbamate | Methyl phenyl sulfoxide | Rh₂(esp)₂ (2.0 mol %) | PhI(OAc)₂, MgO | Toluene, 30 °C | 85% | nih.govacs.org |
| Prop-2-yn-1-yl carbamate | (3-Bromophenyl)(methyl)sulfane oxide | Rh₂(esp)₂ (2.0 mol %) | PhI(OAc)₂, MgO | Toluene, 30 °C | 81% | nih.govacs.org |
| Allyl carbamate | Methyl p-tolyl sulfoxide | Rh₂(esp)₂ (2.0 mol %) | PhI(OAc)₂, MgO | Toluene, 30 °C | 76% | nih.govacs.org |
In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule. The carbamate functional group is one of the most widely used protecting groups for amines. masterorganicchemistry.comchem-station.com Converting an amine to a carbamate significantly reduces its basicity and nucleophilicity because the nitrogen lone pair is delocalized into the adjacent carbonyl group. youtube.com
The But-3-yn-1-yl carbamate scaffold can be viewed as an amine that has been protected with a but-3-yn-1-oxycarbonyl group. This protection strategy is essential in fields like peptide synthesis, where common carbamate protecting groups include tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com Each of these groups has specific conditions for removal, allowing for "orthogonal" protection strategies where one group can be removed without affecting another. masterorganicchemistry.com
The cleavage of the carbamate to regenerate the free amine can be achieved under various conditions, depending on the specific structure of the carbamate's ester portion. For example, Cbz groups are typically removed by catalytic hydrogenation, while Boc groups are cleaved with strong acid. masterorganicchemistry.com Other methods for carbamate cleavage include nucleophilic attack, such as with 2-mercaptoethanol (B42355) or diethylenetriamine, or treatment with reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). organic-chemistry.org The presence of the alkyne in the But-3-yn-1-yl group offers potential for unique cleavage conditions that would not affect other protecting groups.
Mechanistic Investigations of this compound Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the this compound scaffold, mechanistic studies focus on the pericyclic nature of cycloadditions and the intermediates involved in metal-catalyzed processes.
The thermal Huisgen 1,3-dipolar cycloaddition is understood to be a concerted pericyclic reaction. organic-chemistry.org It involves the simultaneous interaction of the 4 π-electrons of the 1,3-dipole (the azide) and the 2 π-electrons of the dipolarophile (the alkyne) through a cyclic transition state. organic-chemistry.org In contrast, the highly regioselective copper(I)-catalyzed variant (CuAAC) is proposed to proceed through a stepwise mechanism. This pathway involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097), ultimately leading to the 1,4-disubstituted triazole product. This stepwise, non-concerted mechanism explains the high regioselectivity observed in the copper-catalyzed reaction. organic-chemistry.org
The mechanism of the rhodium-catalyzed carbamate transfer to sulfoxides is believed to proceed through the formation of a rhodium-nitrene intermediate. The carbamate acts as the nitrene precursor, which is generated in situ by the rhodium catalyst and an oxidant. This highly reactive rhodium-nitrene species then reacts with the nucleophilic sulfur atom of the sulfoxide to form the N-S bond of the resulting sulfoximine.
The mechanism of carbamate formation as a protecting group involves the nucleophilic attack of an amine on an activated carbonyl compound. youtube.com Deprotection mechanisms are varied; for example, acid-catalyzed cleavage of a Boc group involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com Mechanistic analysis of carbamate formation from amines and CO₂ has shown that the reaction can be mediated by superbases, which act to deprotonate the amine as it attacks a molecule of CO₂, facilitating a concerted carboxylation process. rsc.org
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The incorporation of versatile building blocks, such as this compound, into MCRs can provide direct access to a wide array of functionalized heterocyclic and acyclic structures.
The this compound scaffold features a terminal alkyne and a carbamate functional group. The terminal alkyne provides a reactive site for various transformations, including metal-catalyzed activations, while the carbamate moiety can act as an internal nucleophile or directing group, influencing the regioselectivity and stereoselectivity of the reaction.
Despite the potential utility of this compound in MCRs, a comprehensive review of the scientific literature did not yield specific examples or detailed research findings for its direct application in such transformations. While numerous studies detail the use of terminal alkynes and carbamates in a variety of MCRs for the synthesis of heterocycles like pyrroles, oxazoles, and others, research explicitly documenting the participation of the this compound molecule could not be located.
General methodologies involving structurally related compounds, such as other alkynyl carbamates, suggest that this compound could theoretically participate in catalyst-mediated MCRs. For instance, gold and palladium catalysts are frequently employed to activate the triple bond of terminal alkynes, initiating a cascade of reactions with other components in the reaction mixture.
Derivatization and Integration into Complex Molecular Architectures
Synthesis of Substituted But-3-YN-1-YL Carbamate (B1207046) Derivatives
The modification of the but-3-yn-1-yl carbamate structure through the introduction of different functional groups is a key strategy for altering its chemical reactivity and physical properties.
Hydroxylated and Silylated Variants
The synthesis of hydroxylated derivatives of this compound can be achieved through various hydroxylation methods. These methods often involve the use of specific enzymes or chemical reagents to introduce hydroxyl groups at desired positions on the molecule. For instance, the synthesis of tert-butyl but-3-yn-1-yl(2-hydroxyethyl)carbamate has been reported, demonstrating the introduction of a hydroxyl group on the carbamate's nitrogen substituent. bldpharm.com The presence of hydroxyl groups can enhance the compound's polarity and provide sites for further functionalization.
Silylated variants of this compound are also of significant interest. The introduction of silyl (B83357) groups can increase the compound's stability and solubility in organic solvents, and they can serve as versatile synthetic handles for subsequent transformations. The synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks can be achieved via the hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. nih.gov
| Derivative Type | Example Compound | Key Synthetic Strategy | Potential Utility |
|---|---|---|---|
| Hydroxylated | tert-Butyl but-3-yn-1-yl(2-hydroxyethyl)carbamate | Introduction of a hydroxyethyl (B10761427) group on the carbamate nitrogen | Increased polarity, site for further functionalization |
| Silylated | (E)-1,2,4-trisilylbut-1-en-3-ynes | Pt-catalyzed hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne | Increased stability, synthetic handle for cross-coupling reactions |
Halogenated and Related Analogues
The introduction of halogen atoms into the this compound structure can significantly influence its reactivity and potential applications. Halogenated analogues can be synthesized through various halogenation reactions, providing precursors for cross-coupling reactions and other transformations. While specific examples for the direct halogenation of this compound are not detailed in the provided search results, general methods for the halodesilylation of silylated precursors suggest a viable route to such compounds. nih.gov
Chiral this compound Derivatives in Asymmetric Synthesis
Chirality plays a crucial role in the biological activity of many molecules. nih.gov The use of chiral this compound derivatives in asymmetric synthesis allows for the stereocontrolled construction of complex chiral molecules. nih.govprinceton.edu Asymmetric synthesis aims to produce a specific enantiomer of a chiral product from an achiral or racemic starting material. nih.gov
One strategy involves using a chiral auxiliary derived from this compound to direct the stereochemical outcome of a reaction. Alternatively, the alkyne functionality can participate in metal-catalyzed asymmetric reactions to create new stereocenters. nih.gov The carbamate group, in these cases, can influence the coordination of the metal catalyst and thereby the enantioselectivity of the transformation. The development of catalytic asymmetric methods for the synthesis of all-carbon quaternary stereocenters is an active area of research where chiral building blocks are essential. nih.gov
Conjugation and Linker Chemistry Strategies
The terminal alkyne group of this compound makes it a valuable component in conjugation and linker chemistry, enabling the connection of different molecular entities.
Bioconjugation Approaches
Bioconjugation involves the covalent linking of a biomolecule, such as a protein or antibody, to another molecule. nyu.edu The alkyne group of this compound is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific reaction for forming stable triazole linkages. nih.govnih.gov This allows for the site-specific attachment of this compound-containing linkers to biomolecules that have been modified to contain an azide (B81097) group. nih.govunisi.it These bioconjugation strategies are critical in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody for targeted delivery to cancer cells. nih.govunisi.it
| Conjugation Strategy | Reactive Groups | Resulting Linkage | Application Example |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne and Azide | Triazole | Antibody-Drug Conjugates (ADCs) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne and Azide | Triazole | Live cell imaging |
Polymer Functionalization and Nanogel Formation
This compound can be incorporated into polymers to introduce alkyne functionalities along the polymer backbone or as side chains. These alkyne groups can then be used for post-polymerization modification, allowing for the attachment of various molecules through click chemistry. This approach is valuable for creating functional polymers with tailored properties for applications in materials science and biomedicine.
This compound as a Key Building Block in Natural Product Synthesis
The carbamate functionality, particularly as a protecting group for amines, is a cornerstone of modern synthetic organic chemistry. In the context of this compound, the N-Boc (tert-butyloxycarbonyl) variant is particularly prevalent. This group offers stability under a wide range of reaction conditions while allowing for facile removal, making it ideal for multi-step syntheses of complex natural products.
Jaspine B, also known as pachastrissamine, is a natural product isolated from marine sponges that exhibits significant cytotoxic and antiproliferative properties. Its unique anhydrophytosphingosine structure, featuring a substituted tetrahydrofuran (B95107) ring, has made it an attractive target for total synthesis.
Carbamate-protected intermediates are central to several synthetic routes toward Jaspine B. One notable total synthesis begins with an N-Boc protected Garner's aldehyde, a chiral building block derived from L-serine. The carbamate group plays a crucial role in directing stereochemistry and preventing unwanted side reactions throughout the synthetic sequence.
| Step | Reaction | Role of Carbamate | Yield |
|---|---|---|---|
| 1 | Grignard Addition | N-protection | Not specified |
| 2 | Selective Deprotection | N-protection | Not specified |
| 3 | Pd(II)-Catalyzed Carbonylative Cyclization | N-protection, stereodirecting group | Not specified |
| 4 | Oxazolidinone Formation | Intramolecular reaction precursor | 40% |
| 5 | Double Bond Reduction | N-protection | 97% |
| 6 | Oxazolidinone Ring Cleavage | Final deprotection step | 69% |
| Overall | Total Synthesis (from N-Cbz Garner's Aldehyde) | Enabling chiral synthesis | 16% |
Based on the available search results, there is no specific information detailing the use of this compound as a key building block or precursor in the synthesis of the natural products Indiacen A and B.
Computational and Theoretical Investigations of But 3 Yn 1 Yl Carbamate
Molecular Geometry and Electronic Structure Calculations
Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in defining the structural and electronic landscape of carbamates. nih.govchemrxiv.org While specific studies focusing solely on But-3-yn-1-yl carbamate (B1207046) are not prevalent, extensive computational work on analogous small molecules like methyl carbamate provides a robust framework for understanding its properties. epa.govsemanticscholar.org
The carbamate group (-O-CO-NH-) possesses a planar or near-planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. This gives the C-N bond significant partial double-bond character, which is a defining feature of its structure and reactivity. nih.gov DFT calculations on simple carbamates confirm that the Z (or anti) conformation, where the N-H bond is anti to the C=O bond, is the lowest energy conformer in the gas phase by a significant margin. epa.gov The butynyl group features a linear C≡C bond, consistent with sp hybridization of the carbon atoms.
Full geometry optimization using DFT methods, such as B3LYP, allows for the precise calculation of bond lengths, bond angles, and dihedral angles. nih.gov For a simple carbamate, these calculations reveal the specific parameters that govern its shape. The electronic structure is characterized by a high electron density on the carbonyl oxygen and delocalization across the O-C-N system. An electrostatic potential map would reveal these electron-rich regions, which are key sites for intermolecular interactions and chemical reactivity. nih.gov
Below is a table of representative theoretical geometric parameters for a simple carbamate backbone, derived from computational studies.
| Parameter | Typical Calculated Value | Reference |
| C=O Bond Length | ~1.22 Å | nd.edu |
| C(carbonyl)-N Bond Length | ~1.36 - 1.39 Å | nd.edu |
| C(carbonyl)-O Bond Length | ~1.35 Å | General DFT Data |
| O-C-N Bond Angle | ~126° | epa.gov |
| C-N-H Bond Angle | ~119° | epa.gov |
| Rotational Barrier (C-N) | ~12.5 - 16 kcal/mol | nd.edu |
Note: These values are for representative N-alkyl/N-aryl carbamates and provide an approximation for the But-3-yn-1-yl carbamate system.
Structure-Activity Relationship (SAR) Studies of Derivatives
The this compound scaffold is a valuable motif in medicinal chemistry, and computational studies are often paired with synthesis to explore structure-activity relationships (SAR). SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, guiding the design of more potent and selective therapeutic agents. The terminal alkyne of the butynyl group is particularly useful as it can serve as a "clickable" handle for chemical biology applications or as a key interacting group with biological targets. researchgate.net
A notable SAR study involved the development of novel inhibitors for NIMA-related kinase 4 (NEK4), a target in non-small cell lung cancer (NSCLC). mdpi.com In this work, derivatives of the compound Spautin-1 were synthesized and evaluated. The introduction of a 1-hydroxy-3-butynyl group at position 6 of the quinazoline (B50416) core resulted in a derivative with a two-fold improvement in NEK4 inhibitory activity compared to the parent compound. mdpi.com This finding highlights the favorable contribution of the butynyl moiety to the binding affinity, potentially by accessing a specific pocket in the enzyme's active site.
The table below summarizes the key findings from this SAR study.
| Compound | Modification | NEK4 Inhibition (IC₅₀) | Fold Improvement vs. Spautin-1 | Reference |
| Spautin-1 | Parent Compound | 11.2 µM | 1.0x | mdpi.com |
| Derivative 14b | Introduction of a 1-hydroxy-3-butynyl group | 5.5 µM | ~2.0x | mdpi.com |
Computational docking simulations can rationalize such SAR findings by modeling the binding pose of the inhibitor within the target protein's active site. mdpi.comacs.org These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that the butynyl group makes, thereby explaining its positive impact on potency.
Theoretical Elucidation of Reaction Pathways and Mechanisms
Computational studies are crucial for elucidating the complex mechanisms of chemical reactions involving carbamates. DFT calculations can map potential energy surfaces, identify transition states, and calculate activation barriers, providing a detailed picture of reaction pathways that are difficult to observe experimentally. princeton.edu
One area of focus has been the chemoselectivity of carbamates in reactions involving metal carbenes. For instance, a computational study on the reactions of carbamates with Rh(II)-azavinylcarbenes revealed the factors controlling whether the reaction occurs at the N-H bond or the carbonyl (C=O) group. nih.gov The results indicated that the greater nucleophilicity of the N-H group, along with stabilizing hydrogen-bonding interactions, favors N-H addition for primary carbamates. For secondary carbamates, a switch in chemoselectivity to C=O addition can occur if the N-H site is sterically hindered. nih.gov
The alkyne moiety of this compound also presents unique reaction pathways. Metal-catalyzed reactions, such as carboamination, can functionalize the alkyne. nih.gov Theoretical studies of these transformations can elucidate the mechanism, which may involve oxidative addition, alkyne insertion, and reductive elimination steps. For example, Rh-catalyzed reactions of naphthyl carbamates with alkynes have been shown to proceed via C-H activation to construct new N-heterocycles. nih.gov Computational models of these catalytic cycles help explain the observed regioselectivity and product distribution.
A general reaction pathway elucidated by computational methods is summarized below:
Reactant Complex Formation: The initial association of the carbamate and a catalyst or another reactant.
Transition State (TS1): The highest energy point on the path for the first step (e.g., N-H addition or C-H activation). The calculated energy of TS1 determines the reaction rate.
Intermediate Formation: The product of the first step, which may be a stable or transient species.
Transition State (TS2): The energy barrier for a subsequent step (e.g., cycloaddition or ring-opening).
Product Formation: The final step leading to the stable product.
Conformational Analysis and Stereochemical Implications (e.g., Rotamers vs. Diastereomers)
The stereochemical properties of this compound are dominated by the conformational isomerism of the carbamate group itself. Due to the partial double-bond character of the C(carbonyl)-N bond, rotation is restricted, giving rise to two distinct planar conformers, or rotamers: syn and anti (also referred to as cis and trans). astr.roacs.org The anti rotamer is generally more stable, often accounting for around 90% of the population in solution at room temperature. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for studying these rotamers. astr.ro At low temperatures, the exchange between rotamers is slow enough on the NMR timescale to observe distinct signals for each conformer. nd.edu Computational methods, such as DFT, corroborate these findings, predicting a lower energy for the anti conformer and calculating the energy barrier for C-N bond rotation, which is typically in the range of 12-16 kcal/mol. nd.edu
The table below presents typical data related to carbamate rotamerism.
| Property | Observation / Value | Method of Determination | Reference |
| Conformational Isomers | syn and anti rotamers | NMR Spectroscopy | acs.orgtandfonline.com |
| Relative Stability | anti is more stable by ~1 kcal/mol | NMR, DFT Calculations | acs.org |
| Population at RT | ~90% anti, ~10% syn | NMR Spectroscopy | acs.org |
| C-N Rotational Energy Barrier | ~12.5 - 16 kcal/mol | Dynamic NMR, DFT | nd.edu |
| Stabilization of syn-Rotamer | Can be achieved via intramolecular hydrogen bonding | NMR, DFT Calculations | acs.orgnd.edu |
While this compound itself is achiral, the introduction of a chiral center in a derivative would have significant stereochemical implications. For example, a substituent at the 1-position of the butynyl chain would create a stereocenter. Such a molecule would exist as a pair of enantiomers (R and S). If another chiral center were present, the molecule would exist as diastereomers. Each diastereomer would exhibit its own distinct set of syn and anti rotamers, leading to a complex mixture of stereoisomers that can be analyzed by a combination of NMR spectroscopy and computational energy calculations. nih.govchemrxiv.org
Advanced Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and the elucidation of its connectivity. For Benzyl but-3-yn-1-ylcarbamate, both ¹H (proton) and ¹³C (carbon-13) NMR data have been reported in the scientific literature, providing a comprehensive picture of its structure. unitn.it
The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding of protons due to neighboring atoms and functional groups. The multiplicity of the signals (e.g., singlet, triplet, quartet) and the coupling constants (J), measured in Hertz (Hz), provide information about the number of adjacent protons.
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to.
Detailed ¹H and ¹³C NMR data for Benzyl but-3-yn-1-ylcarbamate, as reported in academic research, are presented in the tables below. unitn.it
¹H NMR Spectroscopic Data of Benzyl but-3-yn-1-ylcarbamate Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.41–7.27 | m | 5H (Aromatic protons of benzyl group) | |
| 5.11 | s | 2H (Benzylic CH₂) | |
| 3.36 | q | 6.4 | 2H (CH₂ adjacent to NH) |
| 2.41 | td | 6.5, 2.7 | 2H (CH₂ adjacent to alkyne) |
| 2.00 | t | 2.6 | 1H (Terminal alkyne CH) |
| 1.64 | s | 1H (NH proton) | |
| Data from a study on the design of PLGA nanoparticles. unitn.it |
¹³C NMR Spectroscopic Data of Benzyl but-3-yn-1-ylcarbamate Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| 156.35 | C=O (Carbamate) |
| 136.54 | Quaternary aromatic carbon |
| 128.68 | Aromatic CH |
| 128.31 | Aromatic CH |
| 128.28 | Aromatic CH |
| 81.50 | Quaternary alkyne carbon |
| 70.22 | Terminal alkyne CH |
| 66.95 | Benzylic CH₂ |
| 39.82 | CH₂ adjacent to NH |
| 20.02 | CH₂ adjacent to alkyne |
| Data from a study on the design of PLGA nanoparticles. unitn.it |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
While the academic literature provides standard mass spectrometry data for Benzyl but-3-yn-1-ylcarbamate, specific high-resolution data has not been detailed in the available research. A low-resolution mass spectrometry result has been reported as follows:
Mass Spectrometry Data for Benzyl but-3-yn-1-ylcarbamate
| Ionization Mode | m/z | Ion |
| ES+ | 248.4 | [M + H]⁺ |
| Data from a study on the design of PLGA nanoparticles. unitn.it |
This low-resolution data is consistent with the protonated molecule of Benzyl but-3-yn-1-ylcarbamate (calculated molecular weight: 203.24 g/mol ). However, for unequivocal molecular formula confirmation, HRMS would be employed to provide a mass measurement with accuracy to several decimal places, thereby confirming the elemental composition of C₁₂H₁₃NO₂.
Emerging Applications and Future Research Directions
Role in Advanced Materials Science and Polymer Chemistry
The unique structure of But-3-yn-1-yl carbamate (B1207046) offers significant potential in the fields of materials science and polymer chemistry. The carbamate group is a fundamental component of polyurethanes, while the terminal alkyne is a highly versatile functional group for modern polymerization and modification techniques.
The terminal alkyne enables But-3-yn-1-yl carbamate to participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for creating well-defined polymer architectures and advanced materials. For instance, derivatives of this compound can be used to synthesize functional polymers and bioconjugates.
Catalysis in Organic Synthesis (as a substrate or reactant in catalyzed reactions)
In the realm of organic synthesis, this compound and related alkynyl carbamates serve as valuable substrates in a variety of catalyzed reactions. The interplay between the carbamate and the alkyne group can be exploited to control the outcome of chemical transformations.
Transition-metal catalysis, in particular, has unlocked numerous applications for these molecules. Gold(I) catalysts have been shown to effectively catalyze the intramolecular hydroamination of alkynyl carbamates, leading to the synthesis of complex nitrogen-containing heterocyclic compounds like 1,2-dihydroisoquinolines. acs.orgnih.gov In these reactions, the gold catalyst activates the C-C triple bond, allowing for a subsequent nucleophilic attack by the carbamate nitrogen. acs.orgnih.gov
Similarly, copper(II) catalysts are used for the aminohalogenation of O-alkynyl carbamates, where the triple bond is activated by the catalyst, followed by a nucleophilic attack from the nitrogen atom to form functionalized heterocyclic structures. unimi.itresearchgate.net Rhodium catalysts have also been employed for carbamate transfer reactions to sulfoxides, with TMS-protected propargyl carbamate showing high yields under improved conditions. nih.gov These examples highlight how the alkynyl carbamate structure acts as a reactive scaffold, enabling the construction of complex molecular architectures through carefully controlled catalytic cycles. The carbamate group is not merely a passenger but an active participant that directs and facilitates these transformations.
Continued Development of Sustainable Synthesis Methodologies
The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and its derivatives. However, the principles of green chemistry are driving the development of more sustainable and efficient synthetic routes, which are applicable to the production of this compound.
A significant advancement is the direct synthesis of carbamates from readily available Boc-protected amines, which eliminates the need for toxic reagents and metal catalysts by using a simple base like tert-butoxide lithium. nih.gov This approach is noted for its efficiency and scalability, offering a more environmentally benign pathway to key chemical intermediates. nih.gov
Another key area of sustainable synthesis involves using carbon dioxide (CO₂), a renewable C1 feedstock, as a starting material. Methodologies are being developed for the three-component coupling of CO₂, amines, and alkyl halides to form carbamates under mild conditions (1 atm of CO₂ at room temperature). chemistryviews.org The use of recyclable, polymer-supported catalysts in these processes further enhances their sustainability. chemistryviews.org Additionally, Zn(II)-functionalized covalent organic frameworks (COFs) have demonstrated excellent performance in capturing atmospheric CO₂ and catalyzing its conversion into cyclic carbamates from unsaturated amines. nih.govrsc.orgresearchgate.net These innovative strategies align with the goals of sustainable chemistry by reducing waste, avoiding hazardous substances, and utilizing renewable resources.
Exploration as Intermediates for Novel Bioactive Compounds and Pharmaceuticals
This compound is a promising building block in the design and synthesis of new therapeutic agents. The carbamate functional group is a well-established motif in medicinal chemistry, appearing in numerous approved drugs where it often enhances chemical stability and modulates biological activity.
The true value of this compound as a pharmaceutical intermediate lies in the combination of the stable carbamate core with the reactive alkyne handle. This alkyne group allows for the straightforward attachment of the molecule to other complex structures via reactions like the Sonogashira coupling or click chemistry. This versatility is being exploited in the development of novel therapeutics.
For example, tert-butyl but-3-yn-1-ylcarbamate has been used as a building block in the synthesis of microtubule-stabilizing agents being investigated for the treatment of neurodegenerative diseases such as Alzheimer's. googleapis.comacs.org It has also been incorporated into the structure of novel ligands for Cereblon (CRBN), a component of E3 ubiquitin ligase, which are used to create PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation. nih.gov Furthermore, patent literature indicates its use in the synthesis of inhibitors for specific biological targets, such as NaV1.8 for pain management and GSK3α for various diseases. google.comgoogle.com The alkyne moiety provides a crucial connection point for linking the carbamate-containing fragment to a larger, more complex bioactive molecule, making it an invaluable intermediate in modern drug discovery. acs.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing But-3-YN-1-YL carbamate with high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., low temperatures to prevent side reactions), selecting anhydrous solvents (e.g., dichloromethane), and employing catalysts (e.g., palladium-based systems for cross-coupling steps). Purification via column chromatography or recrystallization ensures high purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation risks. Store in sealed, dry containers away from ignition sources. Follow spill management protocols (e.g., absorbent materials for containment) .
Q. How can the crystal structure of this compound be accurately resolved?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with refinement using SHELXL software. Ensure high-resolution data collection (e.g., synchrotron radiation for small crystals) and validate hydrogen bonding networks via SHELXH instructions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities to target enzymes (e.g., α-glucosidase). Complement with molecular dynamics (MD) simulations (e.g., GROMACS) to evaluate stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers resolve contradictions in experimental data during kinetic studies of this compound reactions?
- Methodological Answer : Apply iterative data triangulation by cross-validating results from multiple techniques (e.g., HPLC, NMR, mass spectrometry). Use statistical tools (e.g., ANOVA) to identify outliers and refine reaction mechanisms (e.g., carbamate-to-urea conversion kinetics) .
Q. What strategies optimize catalytic systems for this compound synthesis under varying conditions?
- Methodological Answer : Conduct Design of Experiments (DoE) to systematically test variables (e.g., catalyst loading, solvent polarity). Compare palladium vs. copper catalysts in Sonogashira couplings. Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
Q. How does stereochemistry influence the biological activity of this compound analogs?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and evaluate their activity in enzyme inhibition assays. Use circular dichroism (CD) spectroscopy to confirm stereochemical integrity and correlate with pharmacodynamic profiles .
Key Notes
- SHELX Refinement : For structural studies, SHELXL’s constraints (e.g., DFIX for bond lengths) improve accuracy in disordered regions .
- Safety Compliance : Adhere to GHS guidelines for hazard communication, even if specific data for this compound is unavailable .
- Data Validation : Use mixed-methods approaches (e.g., quantitative kinetics + qualitative mechanistic probes) to address complex reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
